2-acetyl-3,4-dihydro-1H-isoquinoline-7-sulfonyl fluoride
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Overview
Description
2-acetyl-3,4-dihydro-1H-isoquinoline-7-sulfonyl fluoride is a synthetic organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 2-acetyl-3,4-dihydro-1H-isoquinoline-7-sulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the isoquinoline core . The sulfonyl fluoride group can be introduced using sulfonyl chloride reagents under appropriate conditions .
Chemical Reactions Analysis
2-acetyl-3,4-dihydro-1H-isoquinoline-7-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
2-acetyl-3,4-dihydro-1H-isoquinoline-7-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-acetyl-3,4-dihydro-1H-isoquinoline-7-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition studies .
Comparison with Similar Compounds
Similar compounds to 2-acetyl-3,4-dihydro-1H-isoquinoline-7-sulfonyl fluoride include other isoquinoline derivatives such as:
1,2,3,4-tetrahydroisoquinoline: Known for its diverse biological activities and structural similarity.
2-methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: Another isoquinoline derivative with distinct functional groups.
7-hydroxy-3,4-dihydro-2(1H)-quinolinone: A related compound with a hydroxyl group at the 7-position.
These compounds share the isoquinoline core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C11H12FNO3S |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-acetyl-3,4-dihydro-1H-isoquinoline-7-sulfonyl fluoride |
InChI |
InChI=1S/C11H12FNO3S/c1-8(14)13-5-4-9-2-3-11(17(12,15)16)6-10(9)7-13/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
XRLBTYQVYVKTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
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